molecular formula C24H37NO2 B1584904 Buxtamine CAS No. 4236-73-1

Buxtamine

Cat. No. B1584904
CAS RN: 4236-73-1
M. Wt: 371.6 g/mol
InChI Key: KTASKRCJBXZGMH-UHFFFAOYSA-N
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Description

Buxtamine is a Buxus alkaloid and a new triterpene . It is a high-purity natural product with a molecular formula of C24H37NO2 .


Molecular Structure Analysis

The molecular weight of Buxtamine is 371.56 g/mol . Its structure has been confirmed by MS and NMR .


Physical And Chemical Properties Analysis

Buxtamine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Neuroprotective Potential in Cerebral Ischemia

  • Neuroprotection in Stroke Models: Two polyamine analogues, BU43b and BU36b, were evaluated for their neuroprotective capabilities when administered prior to cerebral ischemia. BU43b demonstrated significant efficacy in reducing edema and improving locomotor activity in mouse models of both permanent and transient focal cerebral ischemia. BU36b showed a tendency to reduce edema but was less effective compared to BU43b. These findings suggest the potential application of these compounds as neuroprotective treatments for stroke (Li et al., 2006).

properties

IUPAC Name

1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-14-hydroxy-12,16-dimethyl-6-(methylamino)-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO2/c1-14-16-6-7-19-22(4)12-18(27)20(15(2)26)21(22,3)10-11-24(19)13-23(16,24)9-8-17(14)25-5/h16-20,25,27H,1,6-13H2,2-5H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTASKRCJBXZGMH-WMYNZDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buxtamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AM Aliev, GM Orazmuradov - Chemistry of Natural Compounds, 1974 - Springer
… we had isolated and those of buxtamine [1, 2] showed that they were completely identical. This is the first time that buxtamine has been isolated from plants of the flora of the USSR [3-6]. …
Number of citations: 3 link.springer.com
Y Liu, Y Qian, C Wang, Y He, C Zhu, G Chen, L Lin… - Metabolites, 2023 - mdpi.com
The effects of fermentation metabolites of G. lucidum under different pineapple leaf residue additions were separated and identified using liquid chromatography coupled with tandem …
Number of citations: 1 www.mdpi.com
M Otero, S Sarno, S Acebedo, JA Ramirez - 2020 - chemrxiv.org
Chemoinformatic tools have been widely used to analyze the properties of large sets of natural compounds, mostly in the context of drug discovery. Nevertheless, fewer reports have …
Number of citations: 5 chemrxiv.org
TSC Li - 2006 - books.google.com
Written by internationally renowned scientist and author Thomas SC Li, Taiwanese Native Medicinal Plants presents information critical to assessing the medicinal potential of …
Number of citations: 117 books.google.com

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